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Compound of Interest

Compound Name: Diallyl terephthalate

Cat. No.: B044613 Get Quote

A Spectroscopic Comparison of Diallyl Terephthalate and Its Isomers: A Guide for

Researchers

This guide provides a detailed spectroscopic comparison of diallyl terephthalate and its

structural isomers, diallyl isophthalate and diallyl phthalate. For researchers, scientists, and

professionals in drug development, understanding the nuanced structural differences between

these isomers is crucial. This document presents key spectroscopic data from Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS) to facilitate their differentiation and characterization. All data is summarized

in comparative tables, and detailed experimental protocols for the cited spectroscopic

techniques are provided.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for diallyl terephthalate, diallyl

isophthalate, and diallyl phthalate, highlighting the distinguishing features in their ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectra.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)
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Compound
Aromatic
Protons (ppm)

Vinylic
Protons (=CH,
ppm)

Allylic Protons
(-CH₂-, ppm)

Vinylic
Protons (=CH₂,
ppm)

Diallyl

Terephthalate
8.11 (s, 4H) 6.05 (m, 2H) 4.83 (d, 4H)

5.43 (d, 2H),

5.31 (d, 2H)

Diallyl

Isophthalate[1]

8.73 (s, 1H), 8.25

(d, 2H), 7.55 (t,

1H)

6.04 (m, 2H)[1] 4.86 (d, 4H)[1]
5.43 (d, 2H),

5.32 (d, 2H)[1]

Diallyl

Phthalate[2][3]

7.72 (m, 2H),

7.53 (m, 2H)
5.97 (m, 2H)[3] 4.79 (d, 4H)[3]

5.38 (d, 2H),

5.26 (d, 2H)[3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Compound
Carbonyl
Carbon
(C=O, ppm)

Aromatic
Carbons
(ppm)

Vinylic
Carbon
(=CH, ppm)

Allylic
Carbon (-
CH₂-, ppm)

Vinylic
Carbon
(=CH₂, ppm)

Diallyl

Terephthalate
~165 ~134, ~129 ~132 ~66 ~119

Diallyl

Isophthalate
165.2

134.4, 131.2,

130.4, 129.2
132.1 66.2 118.9

Diallyl

Phthalate[4]
167.1

132.0, 130.6,

128.5
132.5 66.0 118.3

Table 3: Key FT-IR Absorption Bands (cm⁻¹)
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Compound
C=O
Stretch

C-O Stretch
(Ester)

=C-H
Stretch
(Aromatic)

=C-H
Stretch
(Vinylic)

C=C Stretch
(Aromatic)

Diallyl

Terephthalate
~1720 ~1270, ~1100 ~3080 ~3020 ~1600, ~1410

Diallyl

Isophthalate[

5][6]

1725 1250, 1130 3080 3020 1600, 1450

Diallyl

Phthalate[7]

[8][9][10]

1725 1280, 1120 3070 3020 1595, 1450

Table 4: Key Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Diallyl Terephthalate 246 205, 163, 149, 104, 76, 41

Diallyl Isophthalate[5][11][12] 246[5][11] 189, 149, 104, 76, 41[11]

Diallyl Phthalate[13][14] 246 189, 149, 104, 76, 41

Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the diallyl phthalate

isomers using the spectroscopic methods discussed.
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Caption: Workflow for isomer identification using spectroscopic techniques.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the diallyl phthalate isomer in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Data Acquisition:
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Acquire the spectrum at 298 K.

Use a standard single-pulse experiment.

Set the spectral width to cover a range of -2 to 12 ppm.

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Data Acquisition:

Acquire the spectrum at 298 K.

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[15]

Set the spectral width to cover a range of 0 to 220 ppm.

Employ a relaxation delay of 2-5 seconds.[16]

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent peak

for ¹³C (CDCl₃ at 77.16 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FT-IR
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Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR

crystal (e.g., diamond or zinc selenide).[17]

Instrument Setup:

Select a spectral range of 4000 to 400 cm⁻¹.[17]

Set the resolution to 4 cm⁻¹.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the

signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

Perform baseline correction if necessary.

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the diallyl phthalate isomer (e.g., 1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System and Conditions:

Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis

of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness

DB-5ms or equivalent).
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Injector: Set the injector temperature to 250-280°C and use a split or splitless injection

mode.

Oven Temperature Program: A typical program would be to hold at an initial temperature of

50-70°C for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-

300°C, and hold for 5-10 minutes.

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-500.

Interface Temperature: Set the GC-MS interface temperature to 280-300°C.

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Extract the mass spectrum for the identified peak.

Determine the molecular ion peak and analyze the fragmentation pattern. Compare the

obtained spectrum with a reference library (e.g., NIST) for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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